4-Methyl-1-decanol
Description
Historical Context of Methyl-Branched Alcohol Investigations in Chemical Ecology
The investigation of methyl-branched alcohols in chemical ecology is deeply rooted in the pioneering research on insect pheromones. Since the identification of the first insect pheromone, bombykol, in 1959, scientists have been fascinated by the chemical signals that govern insect behavior. ontosight.ai Early research primarily focused on straight-chain unsaturated alcohols, aldehydes, and esters. However, as analytical techniques became more sophisticated, the prevalence and importance of methyl-branched compounds in insect communication became increasingly apparent.
These branched molecules, including alcohols, hydrocarbons, and carboxylic acids, were found to play crucial roles as sex pheromones, aggregation pheromones, and contact pheromones in a wide variety of insect species. The position and stereochemistry of the methyl branch were discovered to be critical for biological activity, often providing species-specificity to the chemical signal. This historical context laid the groundwork for the investigation of specific methyl-branched alcohols like 4-Methyl-1-decanol.
Academic Significance of this compound in Contemporary Chemical Science
The academic significance of this compound in contemporary chemical science stems from several key areas. As a chiral molecule, it serves as a target for the development of stereoselective synthetic methods. The synthesis of enantiomerically pure methyl-branched alcohols is a continuing challenge in organic chemistry, and the development of efficient synthetic routes to compounds like this compound contributes to the broader toolkit of synthetic chemists.
Furthermore, its potential as a pheromone component makes it a valuable tool for studying insect behavior and ecology. Research into the specific roles of such compounds can provide insights into the evolution of chemical communication systems and may lead to the development of environmentally benign methods for pest management. The study of its physical properties, such as its behavior in mixtures and at interfaces, also contributes to a fundamental understanding of molecular interactions.
Overview of Scholarly Research Trajectories Pertaining to this compound
Scholarly research related to this compound has primarily followed two main trajectories: its synthesis and its potential biological activity. Synthetic chemists have explored various methods to produce this compound, often as part of a broader investigation into the synthesis of chiral alcohols or as a potential intermediate for other chemical products. For instance, one documented synthesis involves the reduction of 4-methyldecanal.
In the field of chemical ecology, research has focused on the identification of this compound in insect secretions and the evaluation of its behavioral effects. While it has been identified in the context of insect-produced compounds, its specific role as a pheromone in many species is still under investigation. For example, it has been studied in the context of the chemical communication of various beetles. Future research is likely to continue to explore its precise biological functions and to develop more efficient and stereoselective synthetic routes.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H24O | PubChem |
| Molecular Weight | 172.31 g/mol | PubChem |
| CAS Number | 408309-43-3 | PubChem |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-8-11(2)9-7-10-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLPOXCLAVPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602096 | |
| Record name | 4-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408309-43-3 | |
| Record name | 4-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Methyl 1 Decanol
Retrosynthetic Analysis and Key Disconnections for 4-Methyl-1-decanol
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. chemistrydocs.comlibretexts.org It involves deconstructing the target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of chemical bonds. chemistrydocs.com For this compound, the primary alcohol functional group and the branched alkyl chain are key features guiding the analysis.
Two primary retrosynthetic disconnections are most logical for the this compound skeleton:
C4-C5 Bond Disconnection: This is a powerful disconnection strategy that breaks the carbon chain next to the chiral center. This approach leads to two synthons: a four-carbon synthon containing the hydroxyl group and a seven-carbon synthon. This disconnection corresponds to a Grignard-type reaction, a cornerstone of carbon-carbon bond formation. leah4sci.com The synthons and their corresponding synthetic equivalents are shown below.
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C4-C5 Bond | A: 4-hydroxybutyl cationB: 1-methylhexyl anion | A: 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane (protected 4-bromobutan-1-ol)B: Heptan-2-ylmagnesium bromide |
Functional Group Interconversion (FGI) followed by C-C Disconnection: An alternative approach involves an initial FGI of the primary alcohol to a more versatile functional group, such as a carboxylic acid (4-methyldecanoic acid). sci-hub.ru The alcohol can be obtained from the acid via reduction. The resulting carboxylic acid can then be disconnected at the C3-C4 bond, which aligns with conjugate addition strategies.
This analysis reveals that key building blocks for the synthesis of this compound are likely to be derived from butanol, pentanal, and hexyl derivatives, which can be assembled using powerful carbon-carbon bond-forming reactions.
Established Conventional Synthetic Routes
Conventional syntheses of this compound focus on constructing the carbon skeleton and establishing the primary alcohol functionality without specific control over the stereochemistry at the C4 position, typically yielding a racemic mixture.
Alkylation strategies are fundamental to building the C11 backbone of this compound. The Grignard reaction is a preeminent example of such an approach. leah4sci.comlibretexts.org A plausible synthesis involves the coupling of a Grignard reagent with a protected haloalcohol or an epoxide.
One potential route, analogous to syntheses of other branched-chain alcohols, involves the reaction of a Grignard reagent derived from 2-bromoheptane (B1584549) with a suitable four-carbon electrophile like 4-vinyloxytetrahydro-2H-pyran or, more commonly, an epoxide such as ethylene (B1197577) oxide, followed by further elaboration. A more direct and controllable method involves the coupling of heptan-2-ylmagnesium bromide with a protected 4-halobutanol, such as 1-(4-bromobutoxy)tetrahydro-2H-pyran, followed by deprotection.
A similar strategy has been described in the synthesis of 8-methyl-1-decanol, where a Grignard reagent is formed from 6-chloro-1-hexanol (B31631) (after protecting the hydroxyl group) and reacted with 1-bromo-2-methyl-butane. google.com Adapting this logic, one could react a Grignard reagent from a C7 halide with a C4 epoxide or protected haloalcohol.
The reduction of carbonyl compounds is a direct and efficient method for preparing alcohols. vulcanchem.comnih.gov this compound can be synthesized by the reduction of its corresponding aldehyde (4-methyldecanal) or carboxylic acid (4-methyldecanoic acid).
Reduction of 4-Methyldecanoic Acid: The carboxylic acid can be reduced to the primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting carboxylic acids and esters to primary alcohols. chemistrydocs.comvulcanchem.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. chemistrydocs.com The reaction proceeds by converting the carboxylic acid to a lithium aluminate salt, which is then hydrolyzed to yield this compound.
Reduction of 4-Methyldecanal: The aldehyde precursor can be reduced under milder conditions. Both LiAlH₄ and NaBH₄ are capable of reducing aldehydes to primary alcohols. nih.gov The synthesis of (S)-(-)-4-Methyldecanal has been reported, which upon reduction would yield the corresponding chiral alcohol. tandfonline.com
| Precursor Carbonyl Compound | Reducing Agent | Solvent | Product |
| 4-Methyldecanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |
| 4-Methyldecanal | Sodium Borohydride (NaBH₄) or LiAlH₄ | Methanol/Ethanol (for NaBH₄), Ether/THF (for LiAlH₄) | This compound |
A multi-step linear synthesis provides a complete roadmap from simple starting materials to the final product. savemyexams.comlibretexts.org A plausible pathway for racemic this compound combines several of the aforementioned reactions. One such sequence starts with the synthesis of the precursor, 4-methyldecanoic acid, which is then reduced.
A documented synthesis of 4-methyldecanoic acid involves the oxidation of this compound with Jones' reagent (a solution of chromium trioxide in sulfuric acid). sci-hub.ru Reversing this logic, a synthetic pathway to the alcohol can be constructed starting from simpler materials. For instance, a malonic ester synthesis could be employed to build the carbon chain, followed by reduction.
A representative linear synthesis could be:
Alkylation of Diethyl Malonate: React diethyl malonate with 1-bromohexane (B126081) to form diethyl 2-hexylmalonate.
Second Alkylation: React the product with 1-bromoethane.
Hydrolysis and Decarboxylation: Hydrolyze the resulting disubstituted malonic ester and heat to promote decarboxylation, yielding 4-methyldecanoic acid.
Reduction: Reduce the carboxylic acid with LiAlH₄ to afford this compound.
Reduction-Based Methodologies from Precursor Carbonyl Compounds
Stereoselective and Chiral Synthesis of this compound Enantiomers
Because the C4 carbon in this compound is a stereocenter, the molecule exists as two enantiomers: (R)-4-methyl-1-decanol and (S)-4-methyl-1-decanol. The synthesis of enantiomerically pure forms requires stereoselective methods. york.ac.uk
Enantioselective catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, producing one enantiomer in excess. numberanalytics.com For this compound, a highly effective strategy involves the enzymatic resolution of a racemic precursor. chemrxiv.org
Lipases are widely used enzymes in organic synthesis due to their ability to discriminate between enantiomers. sci-hub.rud-nb.info Research has shown that Candida rugosa lipase (B570770) (CRL) can effectively resolve racemic methyl decanoic acids. sci-hub.ru In a key study, racemic 4-methyldecanoic acid was subjected to esterification with 1-hexadecanol (B1195841) in cyclohexane, catalyzed by immobilized CRL. The lipase displayed a high enantiomeric ratio (E = 68) and showed a preference for the (S)-enantiomer. sci-hub.ru This means the (S)-4-methyldecanoic acid is preferentially esterified, leaving the unreacted (R)-4-methyldecanoic acid in high enantiomeric excess.
The separated, enantiopure carboxylic acids can then be reduced to their corresponding enantiopure alcohols:
(R)-4-methyldecanoic acid + LiAlH₄ → (R)-4-methyl-1-decanol
(S)-4-methyldecanoic acid ester → (Hydrolysis) → (S)-4-methyldecanoic acid → (Reduction with LiAlH₄) → (S)-4-methyl-1-decanol
This chemoenzymatic approach provides a reliable pathway to both the (R) and (S) enantiomers of this compound.
| Reaction | Catalyst | Substrate | Outcome |
| Kinetic Resolution | Candida rugosa Lipase (CRL) | Racemic 4-methyldecanoic acid | (S)-enantiomer is esterified; (R)-enantiomer remains as the acid. sci-hub.ru |
Diastereoselective Control in Branched Alcohol Synthesis
The synthesis of branched alcohols such as this compound, which contains a chiral center at the C4 position, presents the challenge of controlling stereochemistry. Diastereoselective control is crucial when creating precursors that may have multiple stereocenters, aiming to produce a specific stereoisomer. Strategies to achieve this control typically rely on substrate-based or catalyst-based methods to influence the three-dimensional orientation of the transition state during bond formation.
A relevant example of achieving high diastereoselectivity can be drawn from the synthesis of related structures like β,γ-disubstituted γ-lactones. acs.org In these syntheses, an Evans asymmetric aldol (B89426) reaction is a key step. acs.orgnih.gov This reaction creates two adjacent stereocenters with a predictable orientation dictated by the chiral auxiliary attached to the substrate. By selecting the appropriate enantiomer of the chiral auxiliary, chemists can guide the formation of the desired diastereomer of the aldol addition product. This product, a β-hydroxy carbonyl compound, can then be further transformed into a chiral alcohol. While the final target in these published syntheses is often a lactone, the underlying principles of creating specific stereorelationships in an acyclic carbon chain are directly applicable to the synthesis of chiral precursors for this compound.
Application of Chiral Auxiliaries and Resolving Agents
To obtain enantiomerically pure this compound, chemists can employ chiral auxiliaries to guide a stereoselective synthesis or use resolving agents to separate a racemic mixture.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
Oxazolidinones : As used in Evans aldol reactions, chiral oxazolidinones derived from amino acids like (S)-phenylalanine can be acylated and then undergo highly diastereoselective enolate reactions. acs.orgnih.gov The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing incoming electrophiles to the opposite face. Subsequent removal of the auxiliary yields the chiral product. nih.gov
Pseudoephedrine : Both enantiomers of pseudoephedrine are readily available and can serve as practical chiral auxiliaries. researchgate.net When attached to a carboxylic acid to form an amide, the subsequent enolate can be alkylated with high diastereoselectivity. The resulting product can be converted into a highly enantiomerically enriched carboxylic acid, which can then be reduced to the corresponding alcohol. researchgate.net A noted challenge with this method is the potential for a slight loss in enantiomeric excess during the hydrolytic removal of the auxiliary. researchgate.net
Resolving agents are used to separate a mixture of enantiomers, a process known as resolution. This is often achieved through the physical separation of diastereomeric derivatives or via kinetic resolution.
Enzymatic Kinetic Resolution : Lipases are widely used for the kinetic resolution of racemic alcohols. In this process, the enzyme selectively catalyzes the acylation of one enantiomer in the racemic mixture at a much faster rate than the other. For instance, Pseudomonas cepacia lipase (PCL) has been used effectively in the enantioselective transesterification of primary 2-methyl alcohols with vinyl acetate (B1210297). diva-portal.org This process results in a mixture of a highly enriched ester (from the more reactive enantiomer) and the unreacted, enantiomerically pure alcohol (the less reactive enantiomer), which can then be separated. diva-portal.org Promising results for the resolution of 2-methyl-1-decanol (B97644) using this method have been reported, suggesting its applicability to its isomer, this compound. diva-portal.org
| Method | Agent/Catalyst | Principle | Application Precursor |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective Aldol Reaction | β-Hydroxy Carbonyl |
| Chiral Auxiliary | Pseudoephedrine | Diastereoselective Alkylation | α-Branched Carboxylic Acid |
| Kinetic Resolution | Pseudomonas cepacia Lipase (PCL) | Enantioselective Acylation | Racemic Alcohol |
Innovative Synthetic Approaches
Modern organic synthesis seeks more efficient, sustainable, and versatile methods. For this compound, this includes advanced catalytic hydrogenations, strategic use of organometallic reagents, and novel photochemical and electrochemical transformations.
Catalytic Hydrogenation Utilizing Heterogeneous Catalysts (e.g., Raney Nickel)
Catalytic hydrogenation is a cornerstone of industrial chemistry for the reduction of various functional groups. Raney nickel, a porous nickel catalyst with a high surface area, is particularly effective for the reduction of carbonyl compounds to alcohols. wikipedia.org It is prepared by leaching the aluminum from a nickel-aluminum alloy. wikipedia.org
A direct synthetic route to branched decanols involves the hydrogenation of the corresponding unsaturated aldehydes. A patented process describes the liquid-phase hydrogenation of decenal isomers to decanol (B1663958) using a supported Raney nickel catalyst. google.com This method can be applied to precursors like 4-methyl-2-propyl hexenoic aldehyde to produce the corresponding branched decanol. google.com The reaction proceeds under hydrogen pressure in a fixed-bed reactor, offering high activity and selectivity. google.com Another viable pathway is the reduction of 4-methyldecanoic acid or its esters, as Raney nickel is also a commonly used catalyst for this transformation, typically requiring elevated temperatures and pressures. researchgate.net
Table of Typical Hydrogenation Conditions for Decenal to Decanol google.com
| Parameter | General Range | Preferred Range |
|---|---|---|
| Temperature | 50 - 200 °C | 90 - 150 °C |
| Pressure | 0.5 - 8.0 MPa | 3.0 - 5.0 MPa |
| H₂/Aldehyde Ratio (v/v) | 200 - 10000 : 1 | 600 - 2000 : 1 |
Organometallic Reagent Mediated Syntheses
Organometallic reagents, particularly Grignard reagents, provide a powerful and versatile method for constructing carbon-carbon bonds. uomustansiriyah.edu.iq A plausible and efficient synthesis of this compound involves the ring-opening of an epoxide with a Grignard reagent. Specifically, the reaction of heptylmagnesium bromide with 3-methyloxirane (propylene oxide) would yield this compound after an acidic workup. The nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring, leading directly to the desired product structure.
This strategy is supported by literature describing the synthesis of the isomeric 8-methyl-1-decanol. google.com In that synthesis, a Grignard reagent is formed from 6-chloro-hexyl tetrahydropyran (B127337) ether and then coupled with 1-bromo-2-methyl-butane in the presence of a copper catalyst, followed by deprotection to give the final alcohol. google.com This demonstrates the robustness of organometallic coupling reactions in building the carbon skeleton of long-chain branched alcohols.
Photochemical and Electrochemical Synthetic Transformations
Photochemical methods utilize light energy to drive chemical reactions, often under mild conditions. tum.de A potential route to this compound is the photocatalytic decarboxylative hydroxylation of the corresponding carboxylic acid (4-methyldecanoic acid). This type of reaction can be induced by visible light, using molecular oxygen as a sustainable oxidant, to convert readily available carboxylic acids into alcohols. organic-chemistry.org
Electrochemical synthesis employs electrical current to perform reductions or oxidations, replacing conventional chemical reagents. kiku.dk The synthesis of this compound could be achieved via the electroreductive coupling of simpler precursors or the direct reduction of a suitable functional group. For example, the cathodic reduction of 4-methyldecanoic acid or one of its esters at a suitable electrode could yield the target alcohol. This approach avoids the use of stoichiometric metal hydride reducing agents, aligning with the principles of green chemistry. acs.org
Biosynthesis and Metabolic Pathways of 4 Methyl 1 Decanol
Enzymatic Pathways in Non-Human Biological Systems
The biosynthesis of branched-chain fatty alcohols (BCFALs) like 4-methyl-1-decanol has been studied in various non-human organisms, from bacteria to insects and plants. These pathways typically involve the initiation of fatty acid synthesis with a branched starter unit, followed by elongation and a final reduction step.
The defining methyl branch of this compound is introduced at the beginning of the biosynthetic process through the use of a branched starter unit instead of the standard acetyl-CoA primer. The primary precursors for these branched starters are branched-chain amino acids (BCAAs) such as valine and leucine (B10760876). frontiersin.orgtandfonline.com
The initial steps involve the conversion of these amino acids into their corresponding α-keto acids. tandfonline.com These α-keto acids then undergo oxidative decarboxylation to produce short, branched-chain acyl-CoA molecules that serve as primers for the Fatty Acid Synthase (FAS) system. tandfonline.comnih.gov For instance, valine is converted to isobutyryl-CoA, which can ultimately lead to the formation of an iso- series of fatty acids and alcohols. tandfonline.com Similarly, leucine can be a precursor for other branched structures. oup.com This process highlights a direct link between amino acid catabolism and lipid synthesis. frontiersin.org
Table 1: Biosynthetic Precursors for Branched-Chain Alcohols
| Precursor Amino Acid | α-Keto Acid Intermediate | Branched Acyl-CoA Primer | Resulting Structure Series |
|---|---|---|---|
| L-Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso-even chain |
| L-Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso-odd chain |
This table illustrates the general pathways for creating branched fatty acids and alcohols; specific precursors for this compound follow the iso- or anteiso- branching patterns depending on the initial primer.
A sequence of specific enzymes catalyzes the conversion of precursor amino acids into the final branched-chain alcohol. While the complete pathway specific to this compound is not fully elucidated in a single organism, a composite pathway can be described based on research into BCFAL biosynthesis.
BCAA Transaminase: This enzyme initiates the process by removing the amino group from the precursor amino acid (e.g., L-valine) to form the corresponding branched-chain α-keto acid (BCKA). tandfonline.com
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): This multi-enzyme complex catalyzes the oxidative decarboxylation of the BCKA to produce the short-chain branched acyl-CoA primer (e.g., isobutyryl-CoA). tandfonline.com
Fatty Acid Synthase (FAS): The branched acyl-CoA primer is loaded onto the FAS complex, which then catalyzes the sequential addition of two-carbon units from malonyl-CoA to elongate the carbon chain to the required length (a C10 backbone in this case). oup.comresearchgate.net
Fatty Acyl-CoA/-ACP Reductase (FAR): In the final and defining step for alcohol formation, a FAR enzyme directly reduces the carboxyl group of the completed branched-chain fatty acyl-CoA (or acyl-ACP) to a primary alcohol. frontiersin.orgoup.com This is a key step that diverts the intermediate from fatty acid metabolism to alcohol production. researchgate.net
In some engineered microbial systems, an alternative final step involves a 2-keto acid decarboxylase that converts an α-keto acid intermediate into an aldehyde, which is then reduced by an alcohol dehydrogenase (ADH) . researchgate.net
Table 2: Key Enzymes in Branched-Chain Alcohol Biosynthesis
| Enzyme | Function | Pathway Step |
|---|---|---|
| BCAA Transaminase | Converts BCAA to branched-chain α-keto acid. tandfonline.com | Precursor Activation |
| BCKDH Complex | Converts α-keto acid to branched acyl-CoA primer. tandfonline.com | Precursor Activation |
| Fatty Acid Synthase (FAS) | Elongates the branched primer to a long-chain acyl-CoA/ACP. oup.comresearchgate.net | Chain Elongation |
The molecular mechanisms underlying the formation of this compound are distinct processes of initiation and termination of an otherwise standard metabolic pathway.
Methyl Branching: The introduction of the methyl group is not a modification of a pre-existing linear chain. Instead, the branching is a fundamental consequence of initiating fatty acid synthesis with a branched primer derived from a BCAA. tandfonline.comnih.gov The FAS machinery subsequently elongates this branched starter, preserving the methyl group's position relative to the terminus of the chain. oup.com The location of the methyl group in the final product (e.g., position 4) is determined by the length of the starter unit and the number of elongation cycles.
Alcohol Reduction: The terminal hydroxyl group is formed via the enzymatic reduction of a fatty acyl-CoA or fatty acyl-ACP intermediate. This reaction is typically catalyzed by a Fatty Acyl-CoA Reductase (FAR) and involves a single-step reduction to the corresponding primary alcohol. frontiersin.orgoup.com This mechanism is distinct from pathways that might proceed through a free aldehyde intermediate. The presence and specificity of the FAR enzyme are critical in diverting the metabolic flux towards the production of fatty alcohols rather than other lipids. researchgate.net
Characterization of Key Enzymes Involved in this compound Formation
Genetic and Transcriptomic Regulation of Biosynthetic Processes
The production of this compound can be regulated at the genetic and transcriptomic levels. Studies in metabolically engineered microorganisms provide significant insight into this regulation. By manipulating the expression of genes involved in the pathway, production can be significantly altered.
For example, in engineered Ralstonia eutropha, carbon flux was redirected from storage polymer synthesis to the production of branched-chain alcohols like isobutanol and 3-methyl-1-butanol. nih.gov This was achieved by overexpressing native genes from the branched-chain amino acid biosynthesis pathway along with a heterologous ketoisovalerate decarboxylase gene. nih.gov
A modular engineering approach in Escherichia coli has been used to produce branched long-chain fatty alcohols (BLFLs). researchgate.net This strategy involves balancing the expression of three distinct gene modules:
α-Keto acid generation module: Controls the supply of branched precursors.
Acyl-ACP producing module: Manages the chain elongation process.
Alcohol formation module: Dictates the final reduction to an alcohol.
Optimizing the expression levels of the 14 genes across these modules resulted in a 6.5-fold improvement in BLFL titers, demonstrating that production is highly sensitive to the transcriptional regulation and balance of the involved enzymes. researchgate.net
Comparative Biosynthetic Analyses Across Diverse Organisms
In many bacteria and yeasts, the pathway appears to follow the BCAA primer -> FAS -> FAR model. frontiersin.orgresearchgate.net Engineered strains often leverage components from different organisms to optimize production, highlighting the modular nature of these pathways. nih.gov
In contrast, some insects have evolved distinct routes to produce related signaling molecules. For instance, the jewel wasp Nasonia vitripennis synthesizes its pheromone, 5-hydroxy-4-decanolide, from linoleic acid (a C18 fatty acid). biologists.com This pathway involves a desaturase, an epoxide hydrolase, and several cycles of β-oxidation to shorten the chain to the final C10 lactone. biologists.com This demonstrates that while the final product may be structurally related to this compound, the biosynthetic strategy can be fundamentally different, starting from a long-chain fatty acid and tailoring it, rather than building it from a short branched primer.
Integration with Branched-Chain Fatty Acid Metabolism
The biosynthesis of this compound is intrinsically linked to the broader metabolism of branched-chain fatty acids (BCFAs). tandfonline.com The pathways for synthesizing BCFAs and BCFALs are identical up to the final step. The pool of branched long-chain acyl-CoA intermediates serves as a critical metabolic node. This intermediate can either be incorporated into complex lipids as a fatty acid or be reduced by a FAR to form a fatty alcohol. tandfonline.comoup.com
Therefore, the synthesis of this compound is not a standalone pathway but an extension of BCFA metabolism. tandfonline.com The flux of intermediates towards either fatty acids or alcohols is controlled by the relative activities of the terminal enzymes. Furthermore, these branched-chain lipids can be broken down. Branched-chain acids are known to be metabolized via β-oxidation, which suggests a dynamic cycle of synthesis and degradation that regulates the cellular levels of these compounds. oecd.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Alcohol Dehydrogenase |
| BCAA Transaminase |
| Branched-Chain α-Keto Acid Dehydrogenase |
| Fatty Acyl-CoA Reductase |
| Isobutyryl-CoA |
| Isoleucine |
| Leucine |
| Malonyl-CoA |
| Valine |
| α-Ketoisovalerate |
| 3-methyl-1-butanol |
| 5-hydroxy-4-decanolide |
| Isobutanol |
| Ketoisovalerate decarboxylase |
Biological and Ecological Roles of 4 Methyl 1 Decanol
Pheromonal Activity and Chemocommunication in Arthropods
Chemical signaling, or chemocommunication, is a fundamental mode of interaction among arthropods, governing behaviors from mating to aggregation and alarm responses. oup.com These chemical signals, known as semiochemicals, are broadly classified based on whether they mediate intraspecific (pheromones) or interspecific (allelochemicals) communication. oup.comwur.nl Alcohols, as a chemical class, are frequently employed as components of these semiochemical blends. For instance, 1-decanol (B1670082) has been identified as a trail pheromone component in some termite species and as part of the sex pheromone of the Guernsey carpet beetle, Anthrenus sarnicus. uni-bayreuth.de
While direct evidence for 4-Methyl-1-decanol acting as a primary sex pheromone is limited, its structural analogs and its role as a synthetic precursor highlight its relevance in insect chemical ecology.
A closely related and extensively studied compound is 4-methyl-1-nonanol, the primary female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor. cymitquimica.combutlerov.comresearchgate.net This C10 alcohol, differing from this compound by a single methylene (B1212753) group in its carbon backbone, is crucial for attracting males and eliciting mating behavior. uv.esnih.gov The specific (R)-enantiomer is the biologically active form. butlerov.com The male yellow mealworm beetle, in turn, produces its own pheromone, (Z)-3-dodecenyl acetate (B1210297), to attract females, showcasing a two-way chemical communication system to facilitate population aggregation. researchgate.netnih.gov
This compound itself has been utilized as a key intermediate in the laboratory synthesis of other complex insect pheromones. For example, it is a precursor in the synthesis of 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane, which are the major and minor sex pheromone components, respectively, of the coffee leaf miner, Leucoptera coffeella. nih.gov This underscores the importance of the 4-methyl branched structure in the molecular framework of insect pheromones.
Table 1: Examples of 4-Methyl Alcohols and Related Compounds in Insect Pheromone Systems
| Compound Name | Role | Insect Species | Source(s) |
|---|---|---|---|
| 4-methyl-1-nonanol | Female sex pheromone | Yellow Mealworm (Tenebrio molitor) | cymitquimica.combutlerov.comresearchgate.netuv.es |
| (Z)-3-dodecenyl acetate | Male sex pheromone | Yellow Mealworm (Tenebrio molitor) | researchgate.netnih.gov |
| This compound | Synthetic intermediate for pheromones | Coffee Leaf Miner (Leucoptera coffeella) | nih.gov |
| Ethyl 4-methylheptanoate | Beetle pheromone | multiple species | butlerov.com |
| 4-methyloctanoic acid | Beetle pheromone | multiple species | butlerov.com |
| 4-methyl-5-nonanol | Aggregation pheromone | Rhinoceros Palm Weevil (Rhynchophorus ferrugineus) | researchgate.net |
The specificity of chemical signals is paramount to avoid costly miscommunication, particularly between closely related species (interspecific) or in conveying detailed information within a species (intraspecific).
Intraspecific Signaling: In Tenebrio molitor, the level of 4-methyl-1-nonanol released by a female provides crucial information to the male. uv.es The emission of this pheromone is highly dependent on the female's maturation and mating status. uv.es Mature virgin females release significantly more of the pheromone than immature or recently mated females. uv.es This chemical cue allows males to assess the reproductive status of a potential mate, preferentially choosing mature and virgin females, which maximizes their reproductive success. uv.esnih.gov After mating, females of many insect species, likely including T. molitor, cease or drastically reduce pheromone production, a phenomenon known as pheromonostasis. uv.es
Interspecific Signaling: The structural similarity of pheromone components across different species can sometimes lead to interspecific "eavesdropping" or interference. While specific examples involving this compound are not well-documented, the principle is well-established in chemical ecology. For instance, in the parasitic wasp genus Nasonia, different species use stereoisomers of 5-hydroxy-4-decanolide in their pheromone blends. researchgate.netplos.org The addition of a unique component or a change in the isomeric ratio allows females to distinguish between males of their own species and those of other, closely related species, preventing costly hybridization. researchgate.netplos.org This highlights the evolutionary pressure to diversify chemical signals to ensure reproductive isolation.
The biological activity of a putative pheromone is confirmed through behavioral bioassays, where the responses of an insect to the chemical are observed and quantified.
For the related compound 4-methyl-1-nonanol, various bioassays have been employed with Tenebrio molitor. In arena bioassays, extracts from virgin females containing the pheromone, as well as synthetic versions, were shown to be attractive to males. nih.gov The level of attraction can be quantified by measuring the time the male spends in the vicinity of the odor source or the frequency of mating attempts. Studies have shown that changes in the amount of 4-methyl-1-nonanol directly impact male mating behavior. uv.es
While 1-decanol was found to be ineffective as an alarm pheromone in honeybees (Apis mellifera), other straight-chain alcohols like 1-hexanol (B41254) and 1-octanol (B28484) did elicit alarm responses in standardized laboratory tests. researchgate.net In studies with the western flower thrips (Frankliniella occidentalis), 1-decanol was identified as a volatile from the plant Houttuynia cordata. mdpi.com Electroantennography (EAG) showed that the thrips' antennae could perceive the compound. Interestingly, in olfactometer bioassays, while the whole plant volatile blend was repellent, isolated 1-decanol was attractive to the thrips at certain doses. mdpi.com This demonstrates the complexity of behavioral responses, which can be dose-dependent and influenced by the context of other chemical cues.
Environmental Fate and Biotransformation of 4 Methyl 1 Decanol
Microbial Degradation Mechanisms
The structure of 4-methyl-1-decanol, particularly the methyl branch on the alkyl chain, is a critical factor influencing its microbial degradation. While linear alcohols are often readily biodegraded, branching can significantly alter the metabolic pathways and degradation rates. exxonmobilchemical.comacs.org
Under aerobic conditions, microorganisms employ several oxidative pathways to break down aliphatic alcohols. The initial step for a primary alcohol like this compound is typically the oxidation to its corresponding aldehyde, 4-methyldecanal, followed by oxidation to 4-methyldecanoic acid. inchem.org This carboxylic acid is the central intermediate that then enters further degradation pathways, primarily β-oxidation. inchem.orgresearchgate.net
β-Oxidation: This is the major pathway for straight-chain fatty acid metabolism, where two-carbon units (as acetyl-CoA) are sequentially cleaved from the carboxyl end. researchgate.net For 4-methyldecanoic acid, the methyl group is at the C-4 position (the γ-carbon). This allows for at least one cycle of β-oxidation to proceed, yielding acetyl-CoA and 2-methyloctanoyl-CoA. However, the methyl branch can hinder subsequent cycles of β-oxidation. inchem.org
α-Oxidation: When a methyl group is present at the β-carbon, it sterically hinders the enzymes required for β-oxidation. In such cases, α-oxidation is a necessary prerequisite. wikipedia.orgresearchgate.net This pathway involves the removal of a single carbon from the carboxyl end of the fatty acid, shifting the position of the methyl branch relative to the carboxyl group and allowing β-oxidation to proceed. wikipedia.orgyoutube.com For phytanic acid, a well-studied β-methylated fatty acid, α-oxidation is essential for its metabolism. wikipedia.orgnih.gov While the methyl group in 4-methyldecanoic acid is not at the β-position, α-oxidation remains a possible, albeit less likely, alternative pathway if β-oxidation is impeded further down the chain.
ω-Oxidation: This pathway involves the oxidation of the terminal methyl group at the opposite end of the chain from the carboxyl group (the ω-carbon), forming a dicarboxylic acid. inchem.org This mechanism can be employed for branched-chain fatty acids where β-oxidation is inhibited. inchem.org The resulting dicarboxylic acid can then be degraded via β-oxidation from both ends.
For this compound, the most probable aerobic biodegradation route involves initial oxidation to 4-methyldecanoic acid, followed by a combination of β-oxidation until the branch point, and potentially ω-oxidation to complete the mineralization. The presence of the methyl branch generally results in slower degradation rates compared to its linear counterpart, 1-decanol (B1670082). exxonmobilchemical.comacs.orgnih.gov
Table 1: Potential Aerobic Biodegradation Pathways for this compound
| Pathway | Description | Applicability to this compound |
|---|---|---|
| Terminal Oxidation | Oxidation of the primary alcohol group to a carboxylic acid (4-methyldecanoic acid). | Primary initial step for subsequent degradation. researchgate.net |
| β-Oxidation | Sequential removal of two-carbon units from the carboxyl end of the fatty acid. | Likely occurs for at least one cycle, but may be hindered by the methyl branch in subsequent steps. inchem.org |
| α-Oxidation | Removal of a single carbon from the carboxyl end, used to bypass β-methyl branches. | Possible but less likely than for β-branched acids, as the branch is at the γ-position. wikipedia.org |
| ω-Oxidation | Oxidation of the terminal methyl group to form a dicarboxylic acid. | An alternative pathway that becomes more significant when β-oxidation is inhibited by branching. inchem.org |
Under anaerobic conditions, the biodegradation of branched-chain alcohols is significantly more limited than in aerobic environments. core.ac.uknih.govethz.ch Studies on various branched alcohol ethoxylates have shown that alkyl branching has a clear detrimental effect on anaerobic degradability. core.ac.uknih.gov The steric hindrance imposed by the alkyl branch appears to impede the enzymatic pathways available to anaerobic microorganisms. core.ac.uknih.govfrontiersin.org
While linear alcohols and fatty acids can be mineralized under anaerobic conditions, studies have reported no significant degradation for highly branched isomers like iso-tridecanol. core.ac.uknih.gov The initial step in the anaerobic degradation of alcohol ethoxylates is the shortening of the ethoxylate chain, a process that is sterically hindered by alkyl branching. nih.gov For this compound, which lacks an ethoxylate chain, the initial activation of the molecule would still be required. Anaerobic activation of alkanes can occur via addition to fumarate, but this is also sensitive to steric hindrance. frontiersin.org The relative resistance of compounds with a tertiary carbon atom to enzymatic attack under anoxic conditions has been noted. whiterose.ac.uk Therefore, this compound is expected to be recalcitrant or biodegrade very slowly in anaerobic environments such as digested sludge, anoxic sediments, and groundwater. core.ac.uk
The complete mineralization of complex organic molecules like this compound often requires the synergistic action of a microbial consortium. A single microbial species may only be capable of partial degradation, transforming the parent compound into intermediate metabolites that could accumulate in the environment. Other members of the microbial community can then utilize these intermediates.
For example, in the degradation of surfactants, some bacteria may specialize in the initial oxidation of the alkyl chain, while others degrade the resulting polar metabolites. core.ac.uk This division of labor is essential for the complete breakdown of the compound to carbon dioxide and water. The degradation of branched hydrocarbons often necessitates a consortium where different enzymatic capabilities are distributed among various species to overcome metabolic bottlenecks, such as those posed by branched structures.
Anaerobic Biotransformation Processes
Biotransformation in Non-Microbial Environmental Compartments
Biotransformation is not limited to bacteria. In soil and aquatic ecosystems, other organisms and their enzymes contribute to the alteration of organic compounds.
Fungal Degradation: Certain fungi, particularly white-rot fungi, produce powerful, non-specific extracellular enzymes like peroxidases and laccases. wur.nlmdpi.com These enzymes are secreted into the environment and can initiate the degradation of a wide range of recalcitrant organic pollutants, including aromatic compounds and polymers like lignin. wur.nl The extracellular nature of these enzymes makes them effective against compounds with low water solubility that may have limited bioavailability for intracellular degradation by bacteria. wur.nl These fungal systems could potentially initiate the oxidation of this compound in soil and decaying plant matter.
Algal Metabolism: In aquatic environments, algae can play a role in the biotransformation of organic chemicals. Rapid removal of long-chain alcohols (C10-C15) has been observed in aquatic toxicity tests, with the loss attributed to metabolism by the algae present in the test systems. europa.eueuropa.eu
Plant Metabolism: Plants can absorb organic compounds from the soil and air and metabolize them through various enzymatic reactions, often involving oxidation and subsequent conjugation with molecules like glucose. fao.org While specific data for this compound is lacking, plants are known to metabolize a wide range of xenobiotics.
Environmental Persistence and Mobility Assessments
The persistence of this compound is largely determined by its susceptibility to biodegradation. Its mobility is influenced by its moderate water solubility and its tendency to adsorb to organic matter in soil and sediment.
The rate of biodegradation is a key parameter for assessing environmental persistence. It is well-established that branching in alcohol and surfactant molecules generally leads to slower degradation rates compared to their linear counterparts. exxonmobilchemical.com An inverse relationship between the degree of branching and the biodegradation rate has been consistently reported for alcohol-based compounds. exxonmobilchemical.com
Given the presence of the methyl branch, the half-life of this compound is expected to be longer than that of 1-decanol under similar environmental conditions. Studies on branched copolyesters have shown that methyl branching leads to significantly decreased rates of biodegradation. acs.orgnih.gov
Table 2: Comparative Biodegradation Kinetics for Linear vs. Branched Alcohols
| Compound | Finding | Implication for this compound |
|---|---|---|
| 1-Decanol (Linear) | Half-life of ~4 days in an aerobic screening test. nih.gov Estimated half-life of 30 days in water/soil. oecd.org | Provides a baseline for the fastest likely degradation rate. |
| Branched Alcohol Ethoxylates | Inverse relationship between degree of branching and biodegradation rate. exxonmobilchemical.com | The methyl branch is expected to slow the degradation rate compared to 1-decanol. |
| Branched Copolyesters (from methyl-branched diols) | Significantly decreased rates of enzymatic hydrolysis compared to linear equivalents. acs.orgnih.gov | Supports the principle that methyl branching increases persistence. |
| Branched Alcohols (General) | Generally considered readily biodegradable, but more slowly than linear analogs. exxonmobilchemical.com | This compound is likely to be biodegradable, but will persist longer than 1-decanol. |
Physicochemical Transport Phenomena in Environmental Systems
The environmental transport of this compound, a branched primary fatty alcohol, is governed by its inherent physicochemical properties. These properties dictate its partitioning between air, water, soil, and biota, and its mobility within these environmental compartments. While specific experimental data on the environmental fate of this compound is limited, its behavior can be predicted by examining its estimated properties and comparing them to well-studied related compounds, such as its linear isomer, 1-decanol.
Key physicochemical properties for this compound are summarized in the table below. These values, primarily derived from computational models, provide a foundation for assessing its likely distribution and movement in the environment.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₄O | chemsrc.comnih.gov |
| Molecular Weight | 172.31 g/mol | nih.govthegoodscentscompany.com |
| Boiling Point | 229.7 °C (at 760 mm Hg) | thegoodscentscompany.com |
| Water Solubility | 49.73 mg/L (at 25 °C) | thegoodscentscompany.com |
Volatilization
Volatilization determines the extent to which a chemical is transported from soil or water into the atmosphere. For this compound, its relatively high boiling point of 229.7 °C suggests it is not highly volatile. thegoodscentscompany.com However, its movement from water to air is also dependent on its Henry's Law constant, which has not been experimentally determined for this specific compound.
For the related compound 1-decanol, the Henry's Law constant is reported as 4.78 x 10⁻⁵ atm-m³/mol, which indicates that volatilization from water surfaces is an expected transport process. atamanchemicals.comnih.govcharite.de Based on this value, the volatilization half-life for 1-decanol from a model river is estimated to be 27 hours. nih.govcharite.de Given the structural similarity, this compound is also expected to volatilize from moist soil and water surfaces, although the methyl branching may slightly alter this rate compared to its linear counterpart. atamanchemicals.com Volatilization from dry soil surfaces is anticipated to be negligible due to its low vapor pressure. atamanchemicals.comnih.gov
Adsorption and Partitioning
The partitioning of this compound in the environment is significantly influenced by its hydrophobic character, as indicated by its high estimated octanol-water partition coefficient (logP) of approximately 4.3. nih.gov This value suggests a strong tendency for the compound to sorb to organic matter in soil and sediment rather than remain dissolved in water.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) can be estimated from the logP value. A high logP, such as that of this compound, corresponds to a high Koc value. For comparison, the log Koc for 1-decanol is 2.59, which suggests it has moderate mobility in soil. atamanchemicals.comnih.govnih.gov Chemicals with high Koc values are less mobile in soil and are less likely to leach into groundwater. Instead, they are expected to partition to soil solids and sediments in aquatic systems. atamanchemicals.comcore.ac.uk Therefore, the primary environmental sinks for this compound are expected to be soil and sediment.
The potential for bioaccumulation in aquatic organisms is also related to the logP value. While a specific Bioaccumulation Factor (BCF) for this compound is unavailable, the BCF for 1-decanol has been estimated at 20, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov The presence of methyl branching in this compound may influence its metabolic rate in organisms, which in turn affects its bioaccumulation potential.
Biotransformation of this compound
Biotransformation is a critical process that determines the ultimate persistence of this compound in the environment. As an aliphatic alcohol, it is expected to be susceptible to biodegradation by microorganisms. ontosight.ai
The typical aerobic biodegradation pathway for a primary alcohol involves oxidation. Microorganisms, such as certain strains of Pseudomonas, possess alcohol dehydrogenases and aldehyde dehydrogenases that can sequentially oxidize the alcohol. epa.govasm.org This process would convert this compound first to its corresponding aldehyde, 4-methyldecanal, and subsequently to 4-methyldecanoic acid. This resulting fatty acid can then be further metabolized through pathways like beta-oxidation.
The structural features of the molecule can influence the rate of biodegradation. While linear alcohols like 1-decanol are readily biodegradable, the presence of methyl branching in this compound may slow this process. atamanchemicals.comnih.govacs.org However, microorganisms have demonstrated the ability to degrade a wide variety of branched organic compounds. ontosight.ai Studies on other branched alcohols, such as 3-Methyl-4-decanol (B1606356), indicate that they can be biodegraded by certain microorganisms. ontosight.ai For instance, some bacteria can utilize branched-chain compounds as their sole source of carbon and energy. ekb.eg
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-decanol |
| 2,4-D |
| 3-methylcatechol |
| 3-Methyl-4-decanol |
| This compound |
| 4-methyldecanal |
| 4-methyldecanoic acid |
| carbofuran |
| dicamba |
| flupyrsulfuron-methyl-sodium |
| m-xylene |
| metsulfuron-methyl |
Advanced Analytical Characterization of 4 Methyl 1 Decanol
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 4-Methyl-1-decanol, offering insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. osti.gov By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's framework can be assembled. osti.gov
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The hydroxyl (-OH) proton would appear as a broad singlet, its chemical shift being dependent on solvent and concentration. The two protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear as a triplet. The complex multiplet patterns in the aliphatic region would correspond to the overlapping signals of the methylene (B1212753) (-CH₂) and methine (-CH) protons in the decanol (B1663958) chain. The methyl (-CH₃) protons at the C4 position and the terminal methyl group would each exhibit characteristic signals, likely a doublet and a triplet, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon attached to the hydroxyl group (C1) would be found in the downfield region typical for alcohol-bearing carbons. The signals for the other methylene and methine carbons would appear in the aliphatic region of the spectrum, and the two methyl carbons would have characteristic upfield chemical shifts.
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the proton spin systems within the decanol chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. drugbank.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the long-range connectivity and confirming the position of the methyl group at C4.
A hypothetical table of expected NMR chemical shifts for this compound is presented below. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (-CH₂OH) | ~3.6 (t) | ~63 |
| 2 (-CH₂) | ~1.5 (m) | ~39 |
| 3 (-CH₂) | ~1.3 (m) | ~29 |
| 4 (-CH) | ~1.4 (m) | ~34 |
| 4-CH₃ | ~0.9 (d) | ~19 |
| 5-10 (-CH₂-) | ~1.2-1.3 (m) | ~23-36 |
| 10-CH₃ | ~0.8 (t) | ~14 |
| -OH | variable (br s) | - |
| Note: This is an illustrative table. Actual chemical shifts may vary. (t = triplet, d = doublet, m = multiplet, br s = broad singlet) |
Mass Spectrometry (MS) Analysis (e.g., High-Resolution MS, Fragmentation Pathway Analysis)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. bu.edu.eg
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the precise elemental formula. bu.edu.eg For this compound (C₁₁H₂₄O), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula. nih.gov
Fragmentation Pathway Analysis: In electron ionization (EI) mass spectrometry, the this compound molecule is fragmented into smaller, characteristic ions. The analysis of these fragments provides valuable structural information. msu.edu Common fragmentation pathways for long-chain alcohols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. msu.edu
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for many alcohols.
Cleavage at the branch point: Fragmentation at the C4 position, where the methyl group is attached, can produce specific ions that help to locate the position of the branching.
The resulting mass spectrum serves as a molecular "fingerprint" that can be compared to spectral libraries for identification. msu.edu
A table summarizing the expected key ions in the mass spectrum of this compound is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 172 | [M]⁺ (Molecular Ion) | Ionization |
| 154 | [M-H₂O]⁺ | Dehydration |
| 129 | [M-C₃H₇]⁺ | Cleavage at C4 |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
| Note: This is an illustrative table. The relative abundances of these fragments can provide further structural clues. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. edinst.com For this compound, these techniques are primarily used to confirm the presence of the hydroxyl (-OH) group and the hydrocarbon backbone.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule. up.ac.za Key characteristic absorption bands for this compound include:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. core.ac.uk
C-H Stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups. core.ac.uk
C-O Stretch: An absorption band in the region of 1050-1150 cm⁻¹, indicative of the C-O single bond in a primary alcohol.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. up.ac.za While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds. edinst.com For this compound, the Raman spectrum would also show characteristic bands for the C-H and C-C bond vibrations within the hydrocarbon chain. spectroscopyonline.com The O-H stretching vibration is typically a weak band in the Raman spectrum.
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3600 (strong, broad) | ~3200 (weak) |
| C-H Stretch | 2850-3000 (strong, sharp) | 2850-3000 (strong, sharp) |
| C-O Stretch | 1050-1150 (medium) | ~1050 (weak) |
| Note: This is an illustrative table. Band positions and intensities can be influenced by the molecular environment. |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its accurate quantification. humanjournals.com
Gas Chromatography (GC) and GC-Mass Spectrometry for Purity and Mixture Analysis
Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It is widely used to determine the purity of a sample and to analyze its presence in complex mixtures. researchgate.net
Gas Chromatography (GC): In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. akjournals.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for its identification when compared to a known standard. By using a suitable detector, such as a Flame Ionization Detector (FID), the amount of this compound can be quantified. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful analytical tool that combines the excellent separation capabilities of GC with the definitive identification power of MS. akjournals.commdpi.com As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. osti.gov This allows for the positive identification of this compound even in complex matrices, by comparing its retention time and mass spectrum with those of an authentic standard or with library data. akjournals.com
High-Performance Liquid Chromatography (HPLC) Applications
While GC is generally the preferred method for analyzing underivatized this compound due to its volatility, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when analyzing complex, non-volatile matrices. humanjournals.comamazonaws.com
For the analysis of this compound itself by HPLC, a reversed-phase column would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov However, due to the lack of a strong chromophore in the molecule, detection can be a challenge. A Refractive Index Detector (RID) could be used, but it offers limited sensitivity.
Chiral Chromatography for Enantiomeric Excess Determination
The separation of enantiomers, which are non-superimposable mirror images of each other, is a significant challenge because they possess identical physical and chemical properties in an achiral environment. libretexts.orgnih.gov Chiral chromatography is the cornerstone technique for resolving racemic mixtures and quantifying the relative amounts of each enantiomer, a value expressed as enantiomeric excess (ee). libretexts.org This is achieved by creating a chiral environment where the enantiomers can interact differently, leading to their separation. researchgate.net
The most common approach involves the use of a chiral stationary phase (CSP). A CSP is created by immobilizing a chiral selector onto a solid support, typically silica (B1680970) particles. researchgate.net As the racemic mixture of this compound passes through the chromatographic column, the two enantiomers form transient diastereomeric complexes with the CSP. researchgate.net The differing stability of these complexes results in different retention times, allowing for their separation and subsequent quantification.
For alcohols like this compound, gas chromatography (GC) with a CSP is a highly effective method. Cyclodextrin derivatives are widely used as CSPs for the enantioseparation of volatile compounds, including alcohols. researchgate.net To enhance volatility and improve chromatographic peak shape, the alcohol may first be converted into a derivative, such as an acetate (B1210297) or trifluoroacetate (B77799). researchgate.net
The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram. chemistrysteps.com
ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
Research Findings:
While specific studies detailing the chiral separation of this compound are not prevalent, the methodology is well-established for structurally similar long-chain alcohols. For instance, research on the separation of other decanol racemates has successfully employed cyclodextrin-based CSPs. researchgate.net A typical analysis would involve a high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Below is a representative data table illustrating the type of results obtained from a chiral GC analysis for the enantiomeric excess determination of a hypothetical this compound sample.
| Parameter | Value/Description |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column (CSP) | Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin (25 m x 0.25 mm) researchgate.net |
| Carrier Gas | Hydrogen or Helium researchgate.net |
| Oven Program | Initial 50°C, ramp at 2°C/min to 180°C researchgate.net |
| Analyte | This compound (as trifluoroacetate derivative) |
| Retention Time (R-enantiomer) | 28.5 min |
| Retention Time (S-enantiomer) | 29.2 min |
| Peak Area (R-enantiomer) | 1,250,000 |
| Peak Area (S-enantiomer) | 750,000 |
| Calculated Enantiomeric Excess (ee) | 25.0% in favor of the R-enantiomer |
Advanced Hyphenated Analytical Techniques (e.g., GCxGC, LC-MS/MS)
To analyze this compound in complex samples or to gain more detailed structural information, advanced hyphenated techniques are employed. These methods couple two or more analytical instruments to achieve superior separation and detection capabilities.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC is a powerful technique that provides a significant increase in separation power compared to conventional one-dimensional GC. chromatographyonline.com It is particularly useful for resolving target analytes from complex matrix interferences, such as in environmental or biological samples. shimadzu.comnemc.us In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. chromatographyonline.com The modulator traps fractions of eluent from the first-dimension (¹D) column and re-injects them as sharp pulses onto the second-dimension (²D) column for a rapid, secondary separation. chromatographyonline.com
For an analyte like this compound, a common GCxGC setup would involve a non-polar ¹D column and a polar ²D column. acs.org This configuration separates compounds based on boiling point in the first dimension and polarity in the second, spreading the peaks across a two-dimensional plane. chromatographyonline.com This enhanced separation capacity is crucial for distinguishing this compound from other structurally similar alcohols or hydrocarbons in a complex mixture. shimadzu.comnemc.us
| Parameter | Value/Description |
|---|---|
| Instrument | GCxGC system with Time-of-Flight Mass Spectrometer (TOF-MS) chromatographyonline.com |
| ¹D Column | DB-5MS (non-polar), 30 m x 0.25 mm x 0.25 µm chromatographyonline.com |
| ²D Column | Supelcowax-10 (polar), 1 m x 0.1 mm x 0.1 µm shimadzu.com |
| Modulator | Cryogenic Loop Modulator shimadzu.com |
| Modulation Period | 6 seconds shimadzu.com |
| Detector | TOF-MS, mass range 40-400 m/z chromatographyonline.com |
| Expected ¹D Retention Time | Dependent on boiling point, grouped with other C11 compounds. |
| Expected ²D Retention Time | Dependent on polarity, separated from non-polar hydrocarbons. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for quantifying trace levels of compounds in complex matrices. frontiersin.org While less common for volatile alcohols like this compound which are amenable to GC, LC-MS/MS becomes essential for non-volatile derivatives or when analyzing matrices unsuitable for GC injection.
For a long-chain alcohol, direct analysis by LC-MS/MS is challenging due to poor ionization efficiency. Therefore, derivatization is often required. The hydroxyl group of this compound can be reacted with a reagent like phenyl isocyanate to form a carbamate (B1207046) derivative that ionizes readily by electrospray ionization (ESI). researchgate.net
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. frontiersin.org In MRM, a specific precursor ion of the derivatized analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). frontiersin.org This precursor-to-product ion transition is unique to the target compound, minimizing interference from co-eluting matrix components. researchgate.net
| Parameter | Value/Description |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer with ESI source frontiersin.org |
| LC Column | C18 Reverse-Phase, 100 mm x 2.1 mm, 1.9 µm researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) researchgate.net |
| Analyte | This compound phenyl isocyanate derivative |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition 1 (Quantifier) | Precursor Ion (M+H)+ → Product Ion 1 |
| MRM Transition 2 (Qualifier) | Precursor Ion (M+H)+ → Product Ion 2 |
| Limit of Quantification (LOQ) | Potentially low µg/L (ppb) to ng/L (ppt) range frontiersin.orgresearchgate.net |
Theoretical and Computational Investigations of 4 Methyl 1 Decanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, reaction energies, and various spectroscopic properties.
Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating molecular systems. DFT methods, such as those employing the B3LYP or M06-2X functionals, are commonly used for organic molecules to achieve a balance between accuracy and computational cost. acs.orgnrel.gov For a molecule like 4-methyl-1-decanol, these calculations would typically begin by optimizing the molecular geometry to find the lowest energy arrangement of atoms.
Table 1: Representative Quantum Chemical Methods for Alcohol Analysis
| Method | Basis Set | Common Applications | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) - B3LYP | 6-311++G(2d,2p) | Geometry optimization, conformational energies, vibrational frequencies. | rsc.org |
| Density Functional Theory (DFT) - M06-2X | def2-TZVP | Calculation of enthalpies, Gibbs free energy, spin densities for organic radicals and molecules. | nrel.gov |
| Møller-Plesset perturbation theory (MP2) | 6-311++G(2d,2p) | High-accuracy energy calculations for refining DFT results, especially for conformational analysis. | rsc.org |
| Hartree-Fock (HF) | 6-31G(d) | Often used as a lower-level theory in multi-layered methods like ONIOM or for initial geometry scans. |
Quantum chemical methods are instrumental in predicting spectroscopic data, which aids in the structural elucidation of compounds. DFT calculations can compute vibrational frequencies corresponding to infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts. acs.orgtandfonline.com Theoretical calculations of vibrational spectra for related molecules have shown good correlation with experimental data, allowing for precise assignment of vibrational modes. acs.org
Conformational analysis is critical for flexible molecules like this compound. The rotation around its single bonds gives rise to numerous conformers with different energies. Computational methods can predict the relative energies of these conformers (e.g., anti vs. gauche). lasalle.edu Studies on similar long-chain alcohols and related structures reveal the energetic landscape associated with their flexibility. rsc.org For example, ab initio calculations on 1-butanol (B46404) showed that the gauche conformation around the C1-C2 bond (adjacent to the hydroxyl group) is energetically preferred over the trans state. acs.org This preference for a gauche state near the headgroup is a peculiar and important feature for long-chain alcohols. acs.orgacs.org The energy cost of different interactions determines the most stable conformation.
Table 2: Example of Relative Energy Calculations for Rotational Conformers of 3-Methylpentane (Analogous Branched Alkane)
| Conformation | Interaction Type | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| Anti (Lowest Energy) | All staggered | 0.0 |
| Gauche | One methyl-ethyl gauche interaction | 4.2 |
| Eclipsed (Highest Energy) | One methyl-ethyl eclipse, two H-H eclipses | 20.0 |
Data derived from general energy costs for interactions to illustrate the concept of conformational energies. lasalle.edu
Ab Initio and Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes that are inaccessible to static quantum calculations.
For this compound, the ten-carbon chain, with a methyl group at the C4 position, possesses significant conformational flexibility. MD simulations of long-chain alcohols like 1-decanol (B1670082) reveal the dynamic nature of the alkyl chain. acs.orgresearchgate.net These simulations show that while the all-trans conformation is often the lowest in energy, the chain constantly transitions between trans and gauche states around each C-C bond at room temperature. acs.org
The hydroxyl group of this compound enables it to act as both a hydrogen bond donor and acceptor. This leads to the formation of extensive hydrogen-bonding networks, which dictate many of its physical properties. MD simulations are particularly well-suited for studying these non-covalent interactions. nih.govrsc.orgmdpi.com
Simulations of long-chain alcohols in various environments show that intermolecular hydrogen bonding between two hydroxyl groups (OH-OH) is a dominant interaction. mdpi.comrsc.org These interactions can lead to the formation of small clusters (dimers, trimers) or larger, chain-like or cyclic aggregates. acs.org In aqueous systems or lipid bilayers, alcohols also form hydrogen bonds with water molecules or other polar groups. nih.govrug.nl A detailed MD simulation of a sodium decanoate/decanol (B1663958)/water system revealed the precise nature of these interactions at an atomic level, showing how decanol molecules integrate into the larger structure. rug.nl The strength of hydrogen bonds in alcohols is generally considered to be stronger than in water. rsc.org The presence and concentration of the alcohol can significantly modulate the structure and dynamics of the surrounding solvent or system. rsc.orgnih.gov
Table 3: Hydrogen Bond Analysis for an Analogous Hydroxy-Amphiphile (1,2-dioleoylglycerol) from MD Simulation
| Type of H-bonding | % of time H-bonds exist (ensemble-averaged) | % of all possible H-bonds | Average H-bond lifetime (ps) |
|---|---|---|---|
| Intermolecular OH···OH | 44.5 | 44.5 | 3.3 |
| Intramolecular OH···O(C=O) | 4.9 | 2.4 | 1.0 |
| Intermolecular OH···O(C=O) | 1.1 | 0.5 | 0.4 |
Data adapted from a study on a related glycerol (B35011) derivative to illustrate the types and prevalence of hydrogen bonds accessible to molecules with hydroxyl and alkyl functionalities. rsc.org
Conformational Dynamics and Flexibility of the Branched Alkyl Chain
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Chemoinformatics applies computational methods to solve chemical problems, with Quantitative Structure-Activity Relationship (QSAR) modeling being a key technique. QSAR attempts to build a reliable mathematical model that correlates the chemical structure of a compound with a specific property, such as biological activity or a physical characteristic. nih.govnih.gov
For analogs of this compound, QSAR models could be developed to predict properties like skin irritation, toxicity, or antimicrobial activity. oup.com The process involves calculating a set of numerical values, known as molecular descriptors, that represent the chemical's structure. nih.gov These can be simple 1D descriptors (e.g., molecular weight), 2D descriptors based on atomic connectivity, or 3D descriptors derived from the molecule's spatial conformation. nih.govkoreascience.kr
Machine learning and statistical methods are then used to create a model linking these descriptors to the observed activity. For example, a QSAR study on the skin irritation potential of aliphatic alcohols and phenols used descriptors related to the molecule's ability to interact with and partition into a cell membrane. oup.com The resulting models showed that irritation potency increased with the compound's effective concentration in the membrane, its binding strength to the membrane, and its chemical reactivity. oup.com Such an approach could be applied to a series of branched alcohols, including this compound, to predict their properties without needing to synthesize and test each one individually.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Decanol |
| 1-Butanol |
| 3-Methylpentane |
| 1-Bromopropane |
| Sodium decanoate |
| 1,2-dioleoylglycerol |
Computational Exploration of Reaction Mechanisms
Theoretical and computational chemistry offer powerful tools to investigate the reaction mechanisms of organic molecules at a molecular level. While specific, in-depth computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established principles and methodologies of computational chemistry can be applied to predict its reactivity and the pathways it may follow in various chemical transformations.
Computational exploration of a molecule like this compound would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a given reaction. These calculations can elucidate the structures of reactants, transition states, and products, as well as their relative energies. This information is crucial for determining the activation energy of a reaction, which in turn governs its rate and feasibility.
For instance, in the context of alcohol dehydration, a common reaction for compounds like this compound, computational studies could distinguish between different mechanistic pathways, such as E1 and E2 elimination. Such studies have been conducted for other secondary alcohols, providing a framework for how this compound might behave under similar conditions. acs.org These investigations can reveal the influence of factors like stereoelectronics on the reaction pathway. acs.org
Similarly, the oxidation of this compound to the corresponding aldehyde or carboxylic acid could be modeled. Computational methods like DFT, potentially using functionals like B3LYP or M06, are capable of predicting the geometries and energies of intermediates and transition states in oxidation reactions. mdpi.com This can help in understanding the selectivity of different oxidizing agents and the conditions required for specific transformations.
Furthermore, computational models can simulate the interaction of this compound with other reactants, such as radicals. Studies on similar molecules, like the reaction of 4-methyl aniline (B41778) with hydroxyl radicals, demonstrate the capability of computational chemistry to map out complex reaction networks, identify key products, and calculate reaction rate coefficients. mdpi.com Such an approach for this compound could predict its atmospheric chemistry or its behavior in radical-mediated industrial processes.
While detailed, published research findings and specific data tables from computational explorations of this compound's reaction mechanisms are not available at this time, the following table outlines the types of computational data that would be generated in such a study.
| Computational Method | Information Obtained | Relevance to Reaction Mechanisms |
| Density Functional Theory (DFT) | Optimized geometries of reactants, products, and transition states. Relative electronic energies and enthalpies. Vibrational frequencies for characterization of stationary points. | Determination of reaction pathways. Calculation of activation energies and reaction thermodynamics. Prediction of kinetic feasibility and product distribution. |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations. | Refinement of energy barriers and reaction energies for more accurate kinetic and thermodynamic predictions. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. Exploration of conformational space. Solvation effects. | Understanding the role of solvent and temperature in the reaction mechanism. Assessing the dynamic accessibility of reactive conformations. |
| Transition State Theory (TST) | Calculation of reaction rate constants from computed activation energies. | Prediction of reaction kinetics and how they change with temperature. |
This theoretical framework provides a solid foundation for future computational investigations into the rich and complex reaction chemistry of this compound.
Green Chemistry Principles in 4 Methyl 1 Decanol Synthesis and Application
Maximizing Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com Ideal reactions, such as additions and rearrangements, have a 100% atom economy, generating no waste byproducts.
Two plausible and inherently atom-economical routes for the synthesis of 4-Methyl-1-decanol are the hydroformylation of a C10 olefin followed by hydrogenation, and the Guerbet condensation of smaller alcohols.
Hydroformylation Route: The hydroformylation (or oxo process) of an appropriate branched olefin, such as 3-methyl-1-nonene, with syngas (a mixture of carbon monoxide and hydrogen) yields 4-methyldecanal. This reaction is a classic example of an atom-economic C-C bond formation. nih.gov The subsequent hydrogenation of the aldehyde to this compound is also a 100% atom-economical addition reaction.
Step 1: Hydroformylation: C₁₀H₂₀ (3-methyl-1-nonene) + CO + H₂ → C₁₁H₂₂O (4-methyldecanal)
Step 2: Hydrogenation: C₁₁H₂₂O (4-methyldecanal) + H₂ → C₁₁H₂₄O (this compound)
Guerbet Reaction Route: The Guerbet reaction enables the synthesis of higher branched alcohols from smaller primary alcohols. rsc.org A potential, though challenging in terms of selectivity, pathway to this compound (a C11 alcohol) could involve the cross-condensation of 1-pentanol (B3423595) (C5) and 1-hexanol (B41254) (C6). The reaction produces the dimerized alcohol with water as the sole byproduct.
Reaction: C₅H₁₂O (1-pentanol) + C₆H₁₄O (1-hexanol) → C₁₁H₂₄O (this compound) + H₂O
While not perfectly atom-economical due to the loss of a water molecule, the Guerbet reaction is still considered highly efficient, converting biomass-derivable feedstocks into higher-value products with minimal waste. rsc.orgresearchgate.net
Strategic Selection of Solvents and Alternative Reaction Media
Utilization of Supercritical Fluids and Ionic Liquids
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for various chemical reactions, including the hydroformylation of long-chain olefins. icp.ac.ruresearchgate.net Using scCO₂ as the reaction medium offers several advantages:
Enhanced Reaction Rates: The high miscibility of gases like H₂ and CO in scCO₂ can lead to dramatic increases in reaction rates compared to conventional organic solvents. liv.ac.uk
Simplified Separation: The product can be easily separated from the catalyst and solvent by simple depressurization, which releases gaseous CO₂. icp.ac.ru
Catalyst Recycling: It enables continuous processes where the catalyst is retained in the reactor while the product is extracted by the supercritical fluid. rsc.orgrsc.org
A biphasic system combining scCO₂ with an ionic liquid can achieve continuous-flow hydroformylation of long-chain alkenes with high selectivity and minimal loss of the expensive rhodium catalyst. rsc.orgrsc.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as non-volatile, thermally stable solvents. researchgate.net In the context of synthesizing precursors to this compound, ILs offer a medium to immobilize the homogeneous catalyst. pku.edu.cn This approach facilitates the separation of the non-polar product from the catalyst-containing ionic liquid phase, allowing the catalyst to be recycled multiple times with little loss in activity. pku.edu.cn Halogen-free ionic liquids have been shown to exhibit higher activity and selectivity in the hydroformylation of higher olefins compared to their halogen-containing counterparts. pku.edu.cn
Development of Solvent-Free Synthetic Methodologies
Conducting reactions without a solvent (neat conditions) is an ideal green chemistry approach, as it eliminates solvent waste and simplifies purification. The Guerbet reaction, which typically requires elevated temperatures, is a prime candidate for solvent-free execution. google.com Patents describe methods for producing Guerbet alcohols where the reaction mixture contains only the starting alcohol(s), a catalyst, and a base, with the potential for higher yield and selectivity compared to solvent-based systems. google.com
Water as a Sustainable Reaction Medium
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While challenging for non-polar substrates like the precursors to this compound, innovative approaches are being developed.
For the Guerbet reaction, which can start from bio-alcohols often produced in aqueous fermentation broths, performing the catalytic conversion directly in water is highly advantageous as it circumvents costly separation steps. researchgate.net Efficient iridium catalysts have been developed that promote the self-condensation of alcohols with high selectivity in water. researchgate.net
For hydroformylation, which is traditionally difficult in water due to the low solubility of olefins and syngas, microemulsion systems offer a solution. By using surfactants, a stable microemulsion of the long-chain olefin in water can be created, allowing the reaction to proceed with a water-soluble catalyst. This approach has been demonstrated in a miniplant, achieving stable aldehyde yields and extremely low catalyst leaching into the product phase. acs.org
Implementation of Catalytic Processes for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while reducing the need for stoichiometric reagents. osti.gov The development of both homogeneous and heterogeneous catalysts is crucial for the sustainable synthesis of this compound.
Design and Application of Homogeneous and Heterogeneous Catalysts
Homogeneous Catalysis:
Hydroformylation: Rhodium-phosphine complexes are the industry standard for hydroformylation, offering high activity and selectivity. acs.org However, rhodium is expensive and its recovery from the product stream is a significant challenge. researchgate.net Cobalt-based catalysts are a lower-cost alternative but typically require more severe reaction conditions. researchgate.netacs.org Research in homogeneous catalysis focuses on designing ligands that enhance catalyst performance and facilitate recycling, for instance, in ionic liquid or aqueous biphasic systems. pku.edu.cnacs.org
Guerbet Reaction: Homogeneous iridium and ruthenium complexes are highly effective for the Guerbet coupling of alcohols. rsc.orgresearchgate.net These catalysts can operate under relatively mild conditions but, like rhodium catalysts, face challenges related to cost and separation. researchgate.net
Heterogeneous Catalysis: The use of solid catalysts that operate in a different phase from the reactants and products is a key strategy for improving sustainability. Heterogeneous catalysts are easily separated by filtration, can often be regenerated and reused, and are well-suited for continuous-flow processes.
Hydroformylation: There is a strong drive to replace homogeneous catalysts with more robust heterogeneous alternatives. Supported single-atom catalysts, such as ruthenium atoms stabilized in a nitrogen-doped carbon matrix, represent a promising, atom-efficient alternative to rhodium for olefin hydroformylation. acs.org Supported rhodium or platinum catalysts have also been studied for hydroformylation in supercritical CO₂, combining the benefits of a solid catalyst with a green solvent. icp.ac.ru
Guerbet Reaction: A wide variety of heterogeneous catalysts have been developed for the Guerbet reaction, including metal oxides, metal phosphates, and supported transition metals like copper, nickel, and palladium. capes.gov.brgoogle.comresearchgate.net These systems require catalysts with bifunctional properties—both metallic sites for (de)hydrogenation and acidic/basic sites for the aldol (B89426) condensation/dehydration steps. rsc.orgresearchgate.netmdpi.com
The table below summarizes various catalytic systems applicable to the synthesis of precursors for this compound.
| Reaction | Catalyst Type | Catalyst Example | Solvent/Medium | Key Advantages |
| Hydroformylation | Homogeneous | HRh(CO)(TPPTS)₃ | Ionic Liquid pku.edu.cn | High activity; catalyst recycling |
| Hydroformylation | Homogeneous | Rh-xantphos complex | scCO₂ / Ionic Liquid rsc.orgrsc.org | High selectivity to linear aldehyde; continuous flow |
| Hydroformylation | Heterogeneous | Ru single-atoms on N-doped C acs.org | Toluene | Potential Rh-replacement; high regioselectivity |
| Hydroformylation | Heterogeneous | Rh-phosphine on solid support | Supercritical CO₂ icp.ac.ruresearchgate.net | Easy catalyst separation; green solvent |
| Guerbet Reaction | Homogeneous | [Cp*IrCl₂]₂ / t-BuOK researchgate.net | Neat (Toluene) | High yields for dimer alcohols |
| Guerbet Reaction | Homogeneous | Ru-pincer complex / NaOEt osti.gov | Ethanol | Upgrades bio-alcohols |
| Guerbet Reaction | Heterogeneous | Pd/C with K₃PO₄ | Water mdpi.com | Use of aqueous feedstock |
| Guerbet Reaction | Heterogeneous | Ni-MgO-Al₂O₃ | Neat (Solvent-free) mdpi.com | Low-cost metal; bifunctional sites |
| Guerbet Reaction | Heterogeneous | Cu-chromite, Raney Ni | Neat (Solvent-free) google.com | Industrial applicability |
Exploration of Biocatalysis and Enzymatic Transformations
Biocatalysis, the use of natural catalysts like enzymes, offers a powerful alternative to conventional chemical synthesis, characterized by high selectivity, mild reaction conditions, and reduced environmental impact. bibliotekanauki.pl For the synthesis of chiral molecules such as this compound, enzymes provide a route to high-purity enantiomers, which is often challenging and resource-intensive to achieve through traditional chemistry. mdpi.com
Enantioselective Acylation using Lipases:
A prominent biocatalytic strategy for producing enantiomerically enriched branched alcohols is the kinetic resolution of a racemic mixture using lipases. Lipases, a class of hydrolases, can selectively catalyze the acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol).
Research has extensively focused on lipases from Pseudomonas cepacia (PCL), which demonstrate good enantioselectivity towards primary alcohols with methyl branching at the C-2 position, a structure analogous to this compound. rsc.orgnih.govacs.org Studies involving a series of 2-methyl-substituted primary alcohols and vinyl acetate (B1210297) as the acyl donor have elucidated key factors influencing the enzyme's selectivity. The enantiomeric ratio (E-value), a measure of the lipase's selectivity, has been shown to vary significantly with the substrate's structure. For instance, high E-values (often >100) are achieved for 2-methylpropan-1-ols bearing an aryl group at the C-3 position, while the selectivity is more moderate for simple 2-methylalkan-1-ols (E ≈ 10). rsc.org This suggests that the substrate's interaction with the enzyme's active site, particularly the fit of the methyl group and other substituents into hydrophobic pockets, is crucial for high enantioselectivity. nih.govosti.gov
The table below summarizes the enantioselectivity of Pseudomonas cepacia lipase (B570770) (PCL) in the acylation of various primary 2-methyl alcohols, providing insight into its potential application for resolving racemic this compound.
| Substrate | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |
| 2-Methyl-3-phenyl-1-propanol | Vinyl Acetate | Organic Solvents | >100 | rsc.org |
| 2-Methylalkan-1-ols (general) | Vinyl Acetate | Organic Solvents | ~10 | rsc.org |
| 2-Methyl-4-(2-thienyl)butan-1-ol | Vinyl Acetate | Organic Solvents | 12 | rsc.org |
| 2-Methyl-3-cycloalkylpropan-1-ols | Vinyl Acetate | Organic Solvents | ~20 | rsc.org |
| rac-3,7-Dimethyl-6-octenoic Acid | 1-Hexadecanol (B1195841) | Cyclohexane | High | researchgate.net |
Table 1: Enantioselectivity of Pseudomonas cepacia Lipase (PCL) in the Kinetic Resolution of Primary 2-Methyl Alcohols.
Whole-Cell Biotransformations and Alcohol Dehydrogenases:
Beyond isolated enzymes, whole-cell biocatalysis presents a practical and cost-effective approach. mdpi.com Using whole microorganisms eliminates the need for costly enzyme purification and provides a natural environment for the enzyme, complete with inherent cofactor regeneration systems. mdpi.com Organisms like Saccharomyces cerevisiae (baker's yeast) contain a suite of enzymes, including alcohol dehydrogenases (ADHs), capable of reducing ketones to alcohols. worthington-biochem.comsigmaaldrich.com The Ehrlich pathway in yeast is a metabolic route responsible for the formation of branched-chain higher alcohols from amino acid precursors. researchgate.net
Engineered microorganisms can be designed to produce specific branched-chain alcohols. researchgate.net For example, introducing a 2-keto acid decarboxylase and an alcohol dehydrogenase into a host like E. coli can divert intermediates from amino acid biosynthesis pathways toward the production of desired alcohols. researchgate.net This strategy could be adapted for the synthesis of this compound by selecting or engineering an ADH with specificity for the corresponding precursor, 4-methyldecanal, or a related ketone. The biocatalytic reduction of carbonyl compounds using enzymes from plant sources, such as carrots or tomatoes, also represents a green alternative, avoiding the use of metal-based reducing agents and generating biodegradable waste. sphinxsai.comscielo.org.mx
Waste Prevention and Minimization Strategies in Process Design
The first principle of green chemistry is the prevention of waste, which is a cornerstone of sustainable process design. For a molecule like this compound, this involves a holistic approach, from raw material selection to process optimization and by-product management.
Process Intensification and By-product Recycling:
The Guerbet reaction, a condensation reaction that converts primary alcohols into longer-chain, branched primary alcohols, is a key industrial route for this class of compounds. Traditional Guerbet processes can be energy-intensive and produce a range of by-products. Modern process design focuses on creating more efficient and selective catalytic systems and integrating recycling streams to minimize waste.
Patented processes for Guerbet alcohol synthesis now incorporate sophisticated after-treatment systems. google.comgoogle.comepo.org These systems are designed to:
Recover and Recycle Catalysts: The catalyst and alkaline components are separated from the reaction mixture and recycled, reducing costs and waste. google.comepo.org
Process simulations for related Guerbet coupling chemistries show that recycling intermediates, such as butanol in the upgrading of ethanol, can enhance the production rates of the desired higher alcohols. rsc.org This highlights the value of integrated process design where by-products of one stage become feedstocks for another.
Utilization of Renewable and Waste Feedstocks:
A fundamental strategy for waste prevention is the use of renewable or waste-derived raw materials. Instead of relying solely on petrochemical feedstocks, long-chain alcohols can be sourced from alternative materials. A novel approach involves the one-pot hydroboration-oxidation of pyrolysis oil derived from waste polyethylene. researchgate.net This process converts mixtures of long-chain alkenes into primary alcohols with high conversion rates (91-98%), offering a pathway to transform plastic waste into valuable chemicals. researchgate.net Similarly, leveraging biomass, such as agricultural residues, as a starting point for fermentation or catalytic conversion to produce alcohol precursors aligns with green chemistry principles. researchgate.net
Solvent Recovery and Alternative Separation Techniques:
The table below outlines key waste prevention strategies applicable to the synthesis of this compound.
| Strategy | Description | Application in this compound Synthesis | Reference |
| Process Intensification | Combining multiple reaction/separation steps into a single unit to improve efficiency and reduce waste. | In Guerbet synthesis, integrating catalyst and reactant recycling loops directly into the process flow. | google.comrsc.org |
| By-product Recycling | Separating and reusing unreacted starting materials and intermediate products. | Recycling of lighter alcohols and aldehydes back into the Guerbet reactor to increase yield of the target branched alcohol. | google.comepo.org |
| Use of Waste Feedstocks | Converting industrial or post-consumer waste into valuable chemical feedstocks. | Synthesis of long-chain alcohols from pyrolysis oil derived from waste plastics like polyethylene. | researchgate.net |
| Solvent Recovery | Implementing techniques to capture and reuse solvents from process streams. | Using azeotropic distillation to recover and purify solvents used in extraction or purification steps. | mdpi.com |
| Optimized Process Control | Utilizing advanced control systems to maintain optimal reaction conditions, minimizing the formation of off-spec products. | Continuous monitoring and adjustment of temperature, pressure, and reactant feed rates in the synthesis reactor. | jica.go.jp |
Table 2: Waste Prevention and Minimization Strategies in Process Design.
Future Research Directions and Potential Applications of 4 Methyl 1 Decanol
Exploration of Novel and More Efficient Synthetic Routes
Currently, detailed and optimized synthetic pathways specifically for 4-Methyl-1-decanol are not widely published. Future research should focus on developing scalable, cost-effective, and environmentally benign methods for its production. The synthesis of its isomers often involves multi-step processes that could be adapted. google.com
Key areas for exploration include:
Catalytic Hydrogenation: Investigating the selective hydrogenation of the corresponding aldehyde, 4-methyl-decanal, or related unsaturated precursors. Patent literature describes the preparation of decanols via hydrogenation of decenals, suggesting a viable route if the correct branched-chain precursor can be synthesized. google.com
Grignard and Organometallic Reactions: Developing routes using Grignard reagents or other organometallic compounds to construct the carbon skeleton, followed by functional group manipulation to introduce the hydroxyl group. This approach is common for synthesizing specific alcohol isomers.
Green Chemistry Approaches: Employing principles of green chemistry to minimize hazardous waste and improve atom economy. This could involve using biocatalysts or developing one-pot synthesis methods that avoid toxic reagents and solvents. For instance, a four-step synthesis for 8-methyl-1-decanol was developed to avoid toxic cyanide-based reagents and harsh oxidants like PCC.
| Synthetic Strategy | Key Precursors | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic Hydrogenation | 4-methyl-decanal, 4-methyl-decenoic acid | High yield, clean reactions | Catalyst development (e.g., supported Raney Nickel), process optimization |
| Grignard Reaction | Halogenated alkanes (e.g., 1-bromo-3-methylnonane), formaldehyde/epoxides | Versatility in carbon chain construction | Improving reaction yields and selectivity, managing reaction conditions |
| Oxo Process (Hydroformylation) | Methyl-nonenes | Direct conversion of alkenes | Controlling regioselectivity to favor the terminal alcohol |
Deeper Elucidation of Undiscovered Biological and Ecological Functions
The biological and ecological roles of this compound are largely unknown. However, the functions of its isomers provide a strong basis for future investigation. For example, 1-decanol (B1670082) is a plant growth regulator, and 3-methyl-4-decanol (B1606356) is known to act as an insect pheromone. ontosight.aiherts.ac.uk Research in this area could uncover significant applications in agriculture and ecology.
Future research should target:
Pheromonal and Kairomonal Activity: Screening for activity as a semiochemical in insects, which could lead to its use in pest management strategies.
Antimicrobial and Antifungal Properties: Evaluating its efficacy against various pathogens. Long-chain alcohols can disrupt cell membranes, and the branched structure of this compound may confer specific activity.
Plant Growth Regulation: Assessing its effects on seed germination, shoot development, and other physiological processes in plants. herts.ac.uk
Biodegradability and Ecotoxicity: Determining its environmental fate is crucial for any large-scale application. Fatty alcohols are generally biodegradable, but the methyl branch may influence the degradation pathway and rate. atamanchemicals.comcanada.ca
| Compound | Known Function(s) | Potential Implication for this compound |
|---|---|---|
| 1-Decanol | Plant growth regulator, solvent, surfactant precursor. atamanchemicals.comherts.ac.uk | Potential for similar applications in agriculture and industry. |
| 3-Methyl-4-decanol | Insect pheromone. ontosight.ai | Suggests a possible role as a semiochemical. |
| 4-Decanol | Antimutagenic activity against Aflatoxin B1. chemicalbook.commedchemexpress.com | Warrants investigation into potential chemoprotective properties. |
Development of Biotechnological Production Pathways
The shift towards sustainable manufacturing has spurred interest in producing chemicals via microbial fermentation. Biotechnological production of alcohols is an established field, with engineered microorganisms like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica being used to produce various chain-length alcohols. mdpi.comfrontiersin.org
Future research efforts could include:
Metabolic Engineering: Designing and optimizing metabolic pathways in microbial hosts to produce this compound from renewable feedstocks like glucose or glycerol (B35011). frontiersin.org This would likely involve engineering the fatty acid synthesis pathway to produce the specific branched-chain precursor.
Enzyme Discovery and Engineering: Identifying or engineering enzymes (e.g., fatty acid synthases, reductases) with high specificity for producing the 4-methyl branched structure.
Process Optimization: Developing efficient fermentation and downstream processing techniques to maximize titers, yields, and purity, making the bioprocess commercially viable.
| Microbial Host | Key Advantages | Metabolic Engineering Strategy |
|---|---|---|
| Escherichia coli | Well-understood genetics, fast growth. mdpi.com | Overexpression of fatty acid synthesis genes, introduction of specific reductases. |
| Saccharomyces cerevisiae | Robust for industrial fermentation, GRAS status. frontiersin.org | Engineering of fatty acid and amino acid pathways to provide branched-chain starters. |
| Yarrowia lipolytica | High capacity for lipid and fatty acid production. mdpi.commdpi.com | Modification of native lipid metabolism to favor branched-chain alcohol synthesis. |
Investigation as a Chemical Intermediate in the Synthesis of Complex Molecules
Primary alcohols are versatile building blocks in organic synthesis, and this compound is no exception. It is already noted as a fine chemical intermediate for producing materials like surfactants and polymer monomers. lookchem.com The presence of the methyl group can influence the properties of downstream products, potentially leading to novel materials.
Potential applications as an intermediate include:
Surfactants and Emulsifiers: Esterification or ethoxylation of this compound could produce non-ionic surfactants with unique properties (e.g., lower Krafft point, different packing behavior) due to the branched alkyl chain.
Plasticizers and Lubricants: Conversion to esters (e.g., phthalates, adipates) could yield plasticizers with improved low-temperature performance or lubricants with specific viscosity profiles. atamanchemicals.com
Fragrance and Flavor Compounds: Esterification with various carboxylic acids could generate a library of novel esters to be screened for desirable organoleptic properties. The related compound, cis-3-methyl-4-decanolide, is a known natural fragrance molecule. acs.org
Specialty Polymers: Use as a monomer or chain-transfer agent in polymerization to control polymer properties.
| Derivative Class | Synthesis Reaction | Potential Application |
|---|---|---|
| Esters | Esterification | Fragrances, flavors, plasticizers, lubricants. atamanchemicals.com |
| Aldehydes/Carboxylic Acids | Oxidation | Further synthesis of complex molecules. |
| Ethers (e.g., ethoxylates) | Williamson Ether Synthesis/Ethoxylation | Non-ionic surfactants, solvents. lookchem.com |
| Alkyl Halides | Halogenation | Intermediate for further functionalization. |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating discovery and optimizing processes. sioc-journal.cnengineering.org.cn For a molecule like this compound, where empirical data is sparse, these computational tools are invaluable.
Future applications of AI/ML include:
Property Prediction: Training ML models on existing chemical databases to accurately predict the physicochemical properties (e.g., boiling point, viscosity, solubility), biological activity, and toxicity of this compound. arxiv.org
Retrosynthesis Analysis: Using AI-powered retrosynthesis tools to propose and rank novel and efficient synthetic pathways, potentially uncovering routes that are not immediately obvious to chemists. engineering.org.cn
Reaction Optimization: Employing ML algorithms to analyze experimental data and optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for any of its synthetic routes, thereby maximizing yield and minimizing byproducts.
Virtual Screening: Screening virtual libraries of derivatives of this compound against biological targets to identify promising candidates for applications in medicine or agriculture, guiding synthetic efforts.
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and toxicity. | Prioritization of the compound for specific biological testing. arxiv.org |
| Retrosynthesis Software | Discover novel synthetic routes. | Time and resource savings in synthesis planning. engineering.org.cn |
| Bayesian Optimization | Optimize reaction conditions. | Improved synthetic yields and process efficiency. |
| Molecular Dynamics Simulations | Understand interactions with biological membranes or proteins. | Insight into mechanisms of action for biological functions. sioc-journal.cn |
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-1-decanol in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of 4-Methyl-1-decenol or Grignard reactions using decanal and methylmagnesium bromide. Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy is critical to confirm structural integrity. For example, -NMR can verify the methyl group (δ 0.8–1.0 ppm) and hydroxyl proton (δ 1.5–2.0 ppm). Purification via fractional distillation (boiling point ~230–240°C) ensures high purity (>98%) for downstream applications .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : A combination of -NMR, -NMR, and mass spectrometry (MS) is standard. IR spectroscopy identifies hydroxyl (3200–3600 cm) and alkyl chain vibrations. High-resolution MS (HRMS) confirms molecular weight (CHO, exact mass 172.1837). Cross-referencing with databases like PubChem ensures data validation .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Methodological Answer : Key properties include:
- LogP (octanol-water) : ~4.2 (predicts membrane permeability).
- Solubility : <0.1 mg/mL in water; miscible with ethanol or DMSO.
- Thermal stability : Decomposes above 250°C (via thermogravimetric analysis).
These properties guide solvent selection, storage conditions, and compatibility with biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vapor pressure, solubility) for this compound?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Use the Peng-Robinson equation of state to model vapor-liquid equilibria and compare with experimental data. Validate solubility via isothermal titration calorimetry (ITC) and cross-check with computational tools like COSMO-RS. Contradictions should be analyzed using empirical falsification frameworks to identify systematic errors .
Q. What strategies are recommended for analyzing the biological activity of this compound against microbial targets?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using Staphylococcus aureus and Escherichia coli. Pair with molecular docking studies (e.g., AutoDock Vina) to predict interactions with bacterial membrane proteins. Validate via time-kill curves and synergy testing with antibiotics. Negative controls (e.g., ethanol) must be included to exclude solvent effects .
Q. How can computational models predict the phase behavior of this compound in multi-component systems?
- Methodological Answer : Apply the Peng-Robinson equation to predict phase equilibria in mixtures. Use Gaussian software for quantum mechanical calculations to estimate dipole moments and polarizability. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions in lipid bilayers or surfactant systems. Compare predictions with experimental HPLC retention times and partition coefficients .
Q. How to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths or substituted methyl groups. Test bioactivity in cytotoxicity assays (e.g., MTT on HeLa cells) and correlate with computed descriptors (e.g., LogP, polar surface area). Use principal component analysis (PCA) to identify structural features driving activity. Retrosynthetic analysis (e.g., using Synthia) optimizes derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
